molecular formula C5H6F3N B1600957 5,5,5-Trifluoropentanenitrile CAS No. 89866-61-5

5,5,5-Trifluoropentanenitrile

Cat. No. B1600957
CAS RN: 89866-61-5
M. Wt: 137.1 g/mol
InChI Key: JUBKTXQLCVDDLL-UHFFFAOYSA-N
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Patent
US04552883

Procedure details

To a stirring solution of 6.40 g (50.3 mM) 4,4,4-trifluorobutanol, prepared in Example 45d, and 7.71 ml (55.3 mM) triethylamine in 1.50 ml Et2O at 0° C. under N2, was added 4.28 ml (55.3 mM) methanesulfonyl chloride dropwise. A white precipitate formed and was stirred 60 minutes at 0° C. An equal volume of pentane was added and the reaction mixture was filtered through celite, followed by concentration on a rotary evaporator without heat. The crude mesylate was mixed with 8.19 g (126 mM) KCN and catalytic KI in 150 ml dimethysulfoxide at rt. The reaction mixture was then heated to 80° C. for 3 hours, turning deep orange and gelling. After cooling, the orange gel was poured into 100 ml of stirring H2O, extracted into Et2O, washed with saturated NaCl, dried over MgSO4, filtered and volatiles distilled. The crude liquid residue was 5.12 g (75%).
Quantity
6.4 g
Type
reactant
Reaction Step One
Quantity
7.71 mL
Type
reactant
Reaction Step One
Name
Quantity
1.5 mL
Type
solvent
Reaction Step One
Quantity
4.28 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[F:1][C:2]([F:8])([F:7])[CH2:3][CH2:4][CH2:5]O.[CH2:9]([N:11](CC)CC)C.CS(Cl)(=O)=O.CCCCC>CCOCC>[F:1][C:2]([F:8])([F:7])[CH2:3][CH2:4][CH2:5][C:9]#[N:11]

Inputs

Step One
Name
Quantity
6.4 g
Type
reactant
Smiles
FC(CCCO)(F)F
Name
Quantity
7.71 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
1.5 mL
Type
solvent
Smiles
CCOCC
Step Two
Name
Quantity
4.28 mL
Type
reactant
Smiles
CS(=O)(=O)Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCCCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
was stirred 60 minutes at 0° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A white precipitate formed
FILTRATION
Type
FILTRATION
Details
the reaction mixture was filtered through celite
CONCENTRATION
Type
CONCENTRATION
Details
followed by concentration on a rotary evaporator
TEMPERATURE
Type
TEMPERATURE
Details
without heat
ADDITION
Type
ADDITION
Details
The crude mesylate was mixed with 8.19 g (126 mM) KCN and catalytic KI in 150 ml dimethysulfoxide at rt
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was then heated to 80° C. for 3 hours
Duration
3 h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
ADDITION
Type
ADDITION
Details
the orange gel was poured into 100 ml of stirring H2O
EXTRACTION
Type
EXTRACTION
Details
extracted into Et2O
WASH
Type
WASH
Details
washed with saturated NaCl
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
DISTILLATION
Type
DISTILLATION
Details
volatiles distilled

Outcomes

Product
Details
Reaction Time
60 min
Name
Type
Smiles
FC(CCCC#N)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.